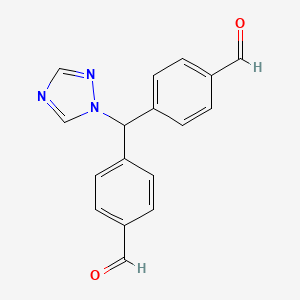

4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde

CAS No.:

Cat. No.: VC15886834

Molecular Formula: C17H13N3O2

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13N3O2 |

|---|---|

| Molecular Weight | 291.30 g/mol |

| IUPAC Name | 4-[(4-formylphenyl)-(1,2,4-triazol-1-yl)methyl]benzaldehyde |

| Standard InChI | InChI=1S/C17H13N3O2/c21-9-13-1-5-15(6-2-13)17(20-12-18-11-19-20)16-7-3-14(10-22)4-8-16/h1-12,17H |

| Standard InChI Key | NJQUCOXMKBJHCP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)N3C=NC=N3 |

Introduction

Structural and Chemical Properties

The molecular formula of 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde is C₁₇H₁₃N₃O₂, with a molar mass of 291.30 g/mol. Its IUPAC name, 4-[(4-formylphenyl)-(1,2,4-triazol-1-yl)methyl]benzaldehyde, reflects the substitution pattern: the triazole nitrogen at position 1 connects to a methylene group that branches to two para-substituted benzaldehyde units. The planar triazole ring facilitates π-π stacking interactions, while the aldehyde groups enable condensation reactions, making the compound a valuable building block for larger architectures .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₃N₃O₂ | |

| Molecular Weight | 291.30 g/mol | |

| Canonical SMILES | C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)N3C=NC=N3 | |

| XLogP3-AA | 2.4 (estimated) |

Spectroscopic data for this compound remains sparse in the literature, but analogous triazole-benzaldehyde derivatives exhibit strong infrared (IR) absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H stretch) . Nuclear magnetic resonance (NMR) studies of related structures show distinct aldehyde proton signals near δ 10.0 ppm in the ¹H spectrum and carbonyl carbons at δ 190–200 ppm in the ¹³C spectrum .

Synthesis Methods

The synthesis of 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzaldehyde typically involves nucleophilic substitution or condensation reactions. A widely reported route begins with 4-halomethyl benzaldehyde reacting with 1,2,4-triazole in the presence of a base such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) .

Example Protocol

-

Alkylation of Triazole: 4-(Chloromethyl)benzaldehyde (1.0 equiv) is reacted with 1,2,4-triazole (1.2 equiv) in dimethylformamide (DMF) at 60–80°C for 12–24 hours .

-

Precipitation and Purification: The crude product is precipitated using a mixture of diisopropyl ether and n-heptane, followed by filtration and washing with cold n-heptane to remove isomeric impurities .

-

Oxidation (if required): For precursors with methyl groups, further oxidation with pyridinium chlorochromate (PCC) yields the aldehyde functionality.

Table 2: Optimization of Reaction Conditions

A patent by demonstrates that cooling the reaction mass to –20°C during workup minimizes byproduct formation, achieving a final purity of >99%. Alternative methods using silicon amines or phase-transfer catalysts have also been explored but show limited scalability .

Applications in Materials Science

The compound’s dual functionality—triazole for coordination and aldehydes for condensation—makes it a versatile linker in porous materials:

-

MOF Synthesis: Reacting with metal ions (e.g., Zn²⁺, Cu²⁺) yields frameworks with high surface areas (>1000 m²/g), suitable for gas storage.

-

COF Construction: Condensation with diamines produces imine-linked COFs with tunable pore sizes for catalysis or sensing .

Table 3: Comparative Performance in COF Synthesis

| Linker | BET Surface Area (m²/g) | Application | Source |

|---|---|---|---|

| 4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzaldehyde | 1,150 ± 50 | CO₂ capture | |

| Terphenyl dialdehyde | 980 ± 30 | Drug delivery |

Challenges and Future Directions

Despite its promise, the compound faces synthesis-related hurdles:

-

Low Yields: Current protocols report yields of 50–65%, necessitating catalyst optimization .

-

Isomeric Impurities: Regioselective synthesis remains challenging, though Cs₂CO₃-mediated reactions reduce undesired isomers to <1.0% .

Proposed solutions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume